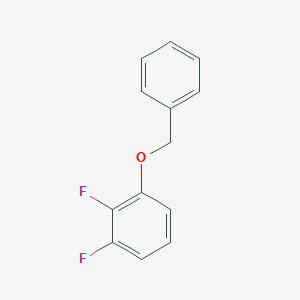

1-Benzyloxy-2,3-difluorobenzene

Vue d'ensemble

Description

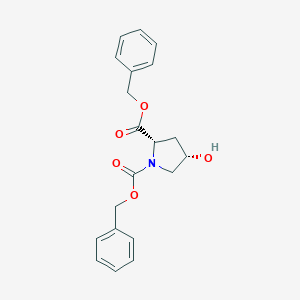

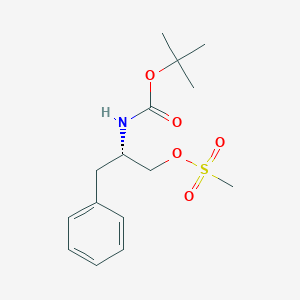

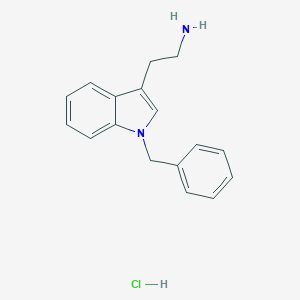

“1-Benzyloxy-2,3-difluorobenzene” is a chemical compound with the CAS Number: 144292-53-5 . It has a molecular weight of 220.22 and its IUPAC name is 1-(benzyloxy)-2,3-difluorobenzene . It is a solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .

Molecular Structure Analysis

The molecular structure of “1-Benzyloxy-2,3-difluorobenzene” contains a total of 27 bonds; 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 ether (aromatic) .

Physical And Chemical Properties Analysis

“1-Benzyloxy-2,3-difluorobenzene” is a solid at room temperature . The storage temperature is 2-8°C .

Applications De Recherche Scientifique

Synthesis of Enantiomerically Enriched Dihydrobenzofurans

- A novel approach for preparing racemic 1-benzyloxy-2-oxiranylmethylbenzenes, leading to the synthesis of enantioselective dihydrobenzofurans, was described using hydrolytic kinetic resolution and intramolecular epoxide ring opening (Bhoga, 2005).

Gold-Catalyzed Redox Reactions

- The treatment of 2-epoxy-1-alkynylbenzenes with electron-rich alkenes and a gold catalyst leads to the formation of 2-alkenyl-1-(2,3-dihydrofuran-4-yl)benzenes, demonstrating a gold-catalyzed redox reaction for constructing 2,3-dihydrofuran cores (Li, Lin, & Liu, 2010).

Aromatic Nucleophilic Substitution Mechanism

- Research on the substitution of fluorine in difluorobenzenes using Dimethyl(trimethylsilyl)phosphane revealed insights into the concerted mechanism of aromatic nucleophilic substitution (Goryunov et al., 2010).

Photocatalyzed Benzylic Fluorination

- A study on the photocatalyzed oxidation of benzylic compounds showed a method for synthesizing benzylic fluorides, highlighting the formation of intermediate radical cations (Bloom, McCann, & Lectka, 2014).

C−H···F Interactions in Crystal Structures

- Analysis of C−H···F−C interactions in crystalline fluorobenzenes provided insight into the weak acceptor capabilities of the C−F group in these structures (Thalladi et al., 1998).

High-Purity Synthesis for Pharmaceutical Applications

- A method for preparing high-purity 1-chloro-2,6-difluorobenzene, useful as an intermediate in pharmaceutical applications, was developed (Moore, 2003).

Benzylation of Alcohols

- The use of 2-Benzyloxy-1-methylpyridinium triflate in the benzylation of alcohols demonstrates a stable and efficient approach for converting alcohols into benzyl ethers (Poon & Dudley, 2006).

Liquid Crystal Oligomer Properties

- Research on liquid crystal oligomers containing a 2,3-difluoro-1,4-diphenylbenzene unit explored their physical properties and electrooptical response, providing insights into oligomeric effects (Chiba & Yoshizawa, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

1,2-difluoro-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUKTEJLXPEDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyloxy-2,3-difluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

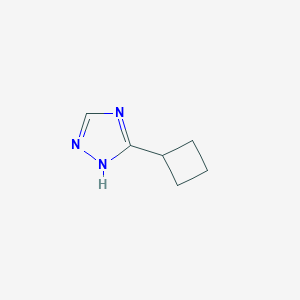

![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)

![[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone](/img/structure/B176241.png)